N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound with a molecular formula of C23H29N3O5.
Preparation Methods
The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenoxy)acetamide involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with azepane in the presence of a coupling agent to form an intermediate. This intermediate is then reacted with 4-nitrophenoxyacetyl chloride under controlled conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenoxy)acetamide can be compared with similar compounds such as:
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide: This compound differs by the presence of a methyl group instead of a nitro group, which affects its chemical reactivity and biological activity.
2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H29N3O5 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C23H29N3O5/c1-30-20-10-6-18(7-11-20)22(25-14-4-2-3-5-15-25)16-24-23(27)17-31-21-12-8-19(9-13-21)26(28)29/h6-13,22H,2-5,14-17H2,1H3,(H,24,27) |
InChI Key |
DQIWYUTZKRTDNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.